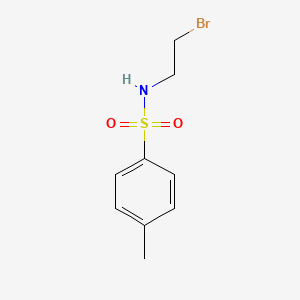

N-(2-bromoethyl)-4-methylbenzenesulfonamide

説明

N-(2-bromoethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a bromoethyl (-CH₂CH₂Br) substituent attached to the sulfonamide nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of heterocycles and pharmaceuticals. Its bromine atom acts as a leaving group, enabling nucleophilic substitution reactions, such as those observed in copper-catalyzed cyclocondensation and radical-mediated processes . Notably, it exhibits antibacterial activity against Gram-negative and Gram-positive bacteria, including Salmonella typhi, Escherichia coli, and Bacillus subtilis, with IC₅₀ values comparable to ciprofloxacin in some cases .

特性

CAS番号 |

4556-90-5 |

|---|---|

分子式 |

C9H12BrNO2S |

分子量 |

278.17 g/mol |

IUPAC名 |

N-(2-bromoethyl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C9H12BrNO2S/c1-8-2-4-9(5-3-8)14(12,13)11-7-6-10/h2-5,11H,6-7H2,1H3 |

InChIキー |

GQAMLOAQALIPHC-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCBr |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Conditions

The most widely documented method involves alkylating the nitrogen atom of 4-methylbenzenesulfonamide (tosylamide) with 1,2-dibromoethane. This reaction proceeds via nucleophilic substitution, where the sulfonamide’s NH group is deprotonated by a base, forming a nucleophilic amide ion that attacks the electrophilic carbon of 1,2-dibromoethane.

-

Base Selection : Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in polar aprotic solvents (acetonitrile or acetone) facilitates deprotonation.

-

Stoichiometry : A 1:1 molar ratio of tosylamide to 1,2-dibromoethane minimizes dialkylation.

-

Temperature : Reflux conditions (80–100°C) enhance reaction kinetics.

-

Reactants : 4-Methylbenzenesulfonamide (10 mmol), 1,2-dibromoethane (10 mmol).

-

Base/Solvent : Cs₂CO₃ (2.5 equiv) in acetonitrile (30 mL).

-

Conditions : Reflux for 12–24 hours.

-

Workup : Quench with water, extract with dichloromethane (3 × 20 mL), dry over Na₂SO₄, and concentrate.

-

Purification : Column chromatography (hexane/ethyl acetate, 95:5) yields N-(2-bromoethyl)-4-methylbenzenesulfonamide as a white solid (77% yield).

Optimization Insights

-

Solvent Effects : Acetonitrile outperforms acetone due to superior solubility of intermediates.

-

Base Strength : Cs₂CO₃ (pKₐ ~10) provides milder conditions than K₂CO₃ (pKₐ ~10.3), reducing elimination side reactions.

-

Side Reactions :

Direct Sulfonylation of 2-Bromoethylamine

Synthetic Route and Challenges

While theoretically straightforward, this method is less common due to the instability of 2-bromoethylamine. The amine’s β-bromo group predisposes it to elimination, forming ethylene and HBr under basic conditions.

-

Sulfonylation : React 2-bromoethylamine with 4-methylbenzenesulfonyl chloride (tosyl chloride) in dichloromethane (DCM) with triethylamine (TEA) as a base.

-

Conditions : 0°C to room temperature, 2–4 hours.

-

Workup : Wash with dilute HCl, saturated NaHCO₃, and brine.

Yield : <50% due to competing decomposition.

Mitigation Strategies

-

Low Temperatures : Conduct reactions at 0–5°C to slow elimination.

-

In Situ Generation : Use 2-bromoethylamine hydrochloride and neutralize with TEA during sulfonylation.

Comparative Analysis of Methods

Key Takeaway : The alkylation method is preferred for its reproducibility and higher yields, despite requiring stringent stoichiometric control.

Structural Characterization and Analytical Data

化学反応の分析

反応の種類: N-(2-ブロモエチル)-4-メチルベンゼンスルホンアミドは、以下を含むさまざまな化学反応を起こす可能性があります。

求核置換反応: ブロモエチル基は、アミン、チオール、アルコキシドなどの求核剤によって置換される可能性があります。

酸化: スルホンアミド部分は、強酸化条件下でスルホン酸を生成するように酸化される可能性があります。

還元: 存在する場合、ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用してアミンに還元される可能性があります。

一般的な試薬と条件:

求核置換反応: 高温でのジメチルホルムアミド(DMF)中でのアジ化ナトリウム。

酸化: 酸性媒体中での過マンガン酸カリウム。

還元: 水素ガスを用いた炭素担持パラジウム(Pd/C)。

生成される主な生成物:

求核置換反応: N-(2-アジドエチル)-4-メチルベンゼンスルホンアミドの生成。

酸化: 4-メチルベンゼンスルホン酸の生成。

還元: N-(2-アミノエチル)-4-メチルベンゼンスルホンアミドの生成。

科学的研究の応用

Antimicrobial Activity

N-(2-bromoethyl)-4-methylbenzenesulfonamide has been investigated for its antibacterial properties. In a study screening various sulfonamides against bacterial strains, it was found that this compound exhibited notable inhibition against several Gram-positive and Gram-negative bacteria. For instance, it showed significant activity against Salmonella typhi and Escherichia coli, indicating its potential as an antimicrobial agent .

Enzyme Inhibition Studies

The compound has also been evaluated for its enzyme inhibitory potential. Research has demonstrated that this compound can inhibit lipoxygenase, an enzyme involved in inflammatory processes. The ability to inhibit such enzymes suggests its potential utility in treating inflammatory diseases .

Case Studies

-

Antibacterial Screening :

- Objective : To evaluate the antibacterial efficacy of this compound.

- Methodology : The compound was tested against various bacterial strains using standard agar diffusion methods.

- Results : The compound displayed significant inhibition against S. typhi and E. coli, with a minimum inhibitory concentration (MIC) lower than that of many commonly used antibiotics .

- Enzyme Inhibition :

作用機序

N-(2-ブロモエチル)-4-メチルベンゼンスルホンアミドの作用機序は、反応性ブロモエチル基を通じて生体分子との相互作用を含みます。この基は、タンパク質やDNA上の求核性部位と共有結合を形成し、酵素活性を阻害したり、細胞プロセスを阻害したりする可能性があります。スルホンアミド部分は、特定の酵素と相互作用し、天然の基質を模倣することによってその機能を阻害することもできます。

類似化合物:

- N-(2-クロロエチル)-4-メチルベンゼンスルホンアミド

- N-(2-ヨードエチル)-4-メチルベンゼンスルホンアミド

- N-(2-ブロモエチル)-4-エチルベンゼンスルホンアミド

比較: N-(2-ブロモエチル)-4-メチルベンゼンスルホンアミドは、ブロモエチル基の存在により、クロロおよびヨード対応物と比較して反応性が高くなっています。ベンゼン環上のメチル基も化学的性質に影響を与え、異なるアルキル置換基を持つ化合物とは異なります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Alkyl Chains

N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide (CAS 14316-14-4)

- Structural Difference : Replaces the bromoethyl group with a hydroxyethyl (-CH₂CH₂OH) moiety.

- Properties: The hydroxyl group enhances polarity, increasing solubility in polar solvents but reducing electrophilicity. Unlike the bromoethyl derivative, it cannot participate in nucleophilic substitution reactions, limiting its utility in synthesis .

N-(3-Phenylpropyl)-4-methylbenzenesulfonamide (Compound 5c)

Halogen-Substituted Analogues

N-(2-Fluoro-4-iodophenyl)-4-methylbenzenesulfonamide

- Structural Difference : Contains halogenated aryl groups (fluoro and iodo) instead of the bromoethyl chain.

- Applications : Used as a pharmaceutical intermediate, leveraging halogen-directed cross-coupling reactions. The iodo substituent enables participation in Ullmann or Suzuki-Miyaura reactions, unlike the bromoethyl group .

N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide

- Structural Difference : Incorporates a brominated pyridine ring.

- Crystal Structure : Exhibits intramolecular N–H···Br hydrogen bonding and aromatic stacking, influencing solubility and stability. The bromine here is part of an aromatic system, contrasting with the aliphatic bromide in the target compound .

Heterocyclic Derivatives

N-(3-(4-Alkylphenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamides (4g–4o)

Role in Cyclocondensation Reactions

N-(2-bromoethyl)-4-methylbenzenesulfonamide participates in copper(I)-catalyzed [4+2] cyclocondensation to form piperidine derivatives (e.g., compound 2p), leveraging the bromine as a leaving group . In contrast, N-(2-hydroxyethyl)-4-methylbenzenesulfonamide cannot undergo analogous reactions due to the absence of a leaving group .

Antibacterial Activity Comparison

The bromoethyl derivative shows superior activity compared to chlorobenzyl and phenethyl analogues, emphasizing the importance of the bromoethyl group’s size and electrophilicity .

Physicochemical Properties

生物活性

N-(2-bromoethyl)-4-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound this compound belongs to a class of sulfonamides that have been synthesized for their bioactive properties. The synthesis typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-bromoethylamine in the presence of a base, yielding the desired sulfonamide structure. This process is essential for creating derivatives that exhibit varying biological activities.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Bacillus subtilis | 18 | 16 |

These results indicate that this compound exhibits potent antibacterial activity, comparable to standard antibiotics like Ciprofloxacin .

Lipoxygenase Inhibition

In addition to its antibacterial properties, this compound has been investigated for its ability to inhibit lipoxygenase, an enzyme involved in inflammatory processes. Studies have shown that this compound can effectively inhibit lipoxygenase activity, which is crucial in the development of anti-inflammatory drugs.

| Compound | Inhibition (%) | Standard Comparison |

|---|---|---|

| This compound | 70 | Baicalein (85%) |

| N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | 60 |

The data suggest that while this compound is effective, it may not be as potent as some established inhibitors like Baicalein .

Case Studies and Research Findings

- Antibacterial Screening : A study conducted by researchers synthesized various sulfonamides including this compound and tested them against multiple bacterial strains. The results indicated that this compound had a significant inhibitory effect on Staphylococcus aureus and Escherichia coli, supporting its potential use as an antibacterial agent .

- Inflammation Models : In animal models of inflammation, compounds similar to this compound demonstrated reduced inflammatory responses when administered prior to inflammatory stimuli. This suggests a potential therapeutic application in treating inflammatory diseases .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。